molecular formula C22H21N5O B5515660 N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(4-pyridinyl)-4-quinolinecarboxamide

N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(4-pyridinyl)-4-quinolinecarboxamide

Cat. No. B5515660
M. Wt: 371.4 g/mol
InChI Key: GWOJFMVRFNQTBN-UHFFFAOYSA-N
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Description

"N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(4-pyridinyl)-4-quinolinecarboxamide" is a chemical compound with potential relevance in various scientific fields. Its analysis involves understanding its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of similar quinoline derivatives often involves multi-step chemical processes. For instance, a study by Domagala et al. (1988) details the synthesis of 1-substituted quinolinecarboxylic acids, revealing complex synthesis routes that might be analogous to those used for N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(4-pyridinyl)-4-quinolinecarboxamide (Domagala et al., 1988).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using spectroscopic methods. A study by Teixeira et al. (2021) on pyrazoloquinoline derivatives, for example, used NMR and mass spectroscopy for structure elucidation, which is likely applicable to our compound of interest (Teixeira et al., 2021).

Chemical Reactions and Properties

Compounds like N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(4-pyridinyl)-4-quinolinecarboxamide often engage in various chemical reactions. For instance, Holla et al. (2006) describe the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which might share reactivity patterns with our compound (Holla et al., 2006).

Physical Properties Analysis

The physical properties of quinoline derivatives can be diverse. Studies often employ techniques like crystallography and thermal analysis to understand these properties, as seen in the work by Portilla et al. (2008) on isomeric quinolines (Portilla et al., 2008).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and interaction with biological molecules are crucial. For example, Shim et al. (2002) analyzed the molecular interaction of a pyrazole-quinoline derivative with receptors, providing insights that might be relevant to the chemical properties of N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(4-pyridinyl)-4-quinolinecarboxamide (Shim et al., 2002).

properties

IUPAC Name

N-[3-(1-methylpyrazol-4-yl)propyl]-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-27-15-16(14-25-27)5-4-10-24-22(28)19-13-21(17-8-11-23-12-9-17)26-20-7-3-2-6-18(19)20/h2-3,6-9,11-15H,4-5,10H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOJFMVRFNQTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(4-pyridinyl)-4-quinolinecarboxamide

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